2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Overview
Description
2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound with the molecular formula C10H11N3O2 and a molecular weight of 205.22 g/mol . This compound is characterized by its pyrazolo[1,5-a]pyrimidine core structure, which is substituted with three methyl groups at positions 2, 5, and 7, and a carboxylic acid group at position 3 . It is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several scientific research applications, including:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4,6-dimethylpyrimidine with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent oxidation to form the desired product . The reaction conditions often include heating the mixture to reflux and using solvents such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The methyl groups and the carboxylic acid group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Mechanism of Action
The mechanism of action of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways depend on the specific application and the context of its use.
Comparison with Similar Compounds
2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid can be compared with other similar compounds, such as:
2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid: This compound has a similar core structure but different substituents, leading to distinct chemical and biological properties.
5-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid: This compound lacks the additional methyl groups, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and potential biological activities .
Properties
IUPAC Name |
2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-5-4-6(2)13-9(11-5)8(10(14)15)7(3)12-13/h4H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUGZQWIQWRVSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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